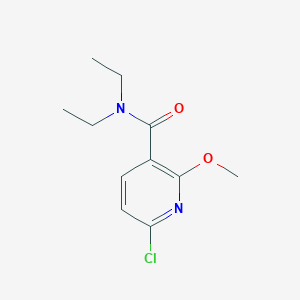
6-Chloro-N,N-diethyl-2-methoxynicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N,N-diethyl-2-methoxynicotinamide is an organic compound with the molecular formula C11H15ClN2O2 It is a derivative of nicotinamide, characterized by the presence of a chlorine atom at the 6th position, diethyl groups attached to the nitrogen atom, and a methoxy group at the 2nd position of the nicotinamide ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N,N-diethyl-2-methoxynicotinamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloronicotinic acid.
Amidation: The 6-chloronicotinic acid is then converted to 6-chloronicotinoyl chloride using thionyl chloride.
Amidation Reaction: The 6-chloronicotinoyl chloride is reacted with diethylamine to form 6-chloro-N,N-diethylnicotinamide.
Methoxylation: Finally, the 6-chloro-N,N-diethylnicotinamide is methoxylated using sodium methoxide in methanol to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-N,N-diethyl-2-methoxynicotinamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Substituted nicotinamides.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Aplicaciones Científicas De Investigación
6-Chloro-N,N-diethyl-2-methoxynicotinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-N,N-diethyl-2-methoxynicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
6-Chloro-N,N-diethyl-2-methoxynicotinamide can be compared with other nicotinamide derivatives:
6-Chloro-N,N-diethylnicotinamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
2-Methoxy-N,N-diethylnicotinamide: Lacks the chlorine atom, which may influence its nucleophilicity and interaction with biological targets.
6-Chloro-N,N-dimethylnicotinamide: Has methyl groups instead of ethyl groups, which may alter its steric properties and binding affinity.
These comparisons highlight the unique structural features of this compound and their impact on its chemical and biological properties.
Propiedades
Fórmula molecular |
C11H15ClN2O2 |
|---|---|
Peso molecular |
242.70 g/mol |
Nombre IUPAC |
6-chloro-N,N-diethyl-2-methoxypyridine-3-carboxamide |
InChI |
InChI=1S/C11H15ClN2O2/c1-4-14(5-2)11(15)8-6-7-9(12)13-10(8)16-3/h6-7H,4-5H2,1-3H3 |
Clave InChI |
XBWYQYOGGBMNAS-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1=C(N=C(C=C1)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


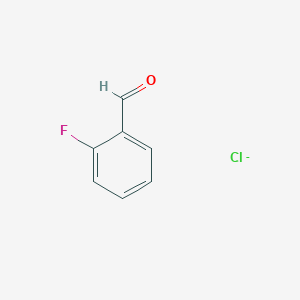


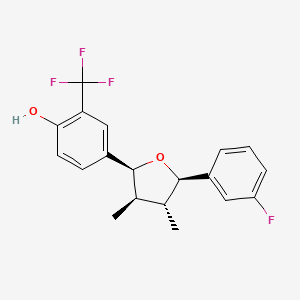
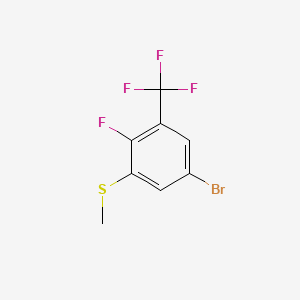
![(3-Chloro-2-fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14764415.png)
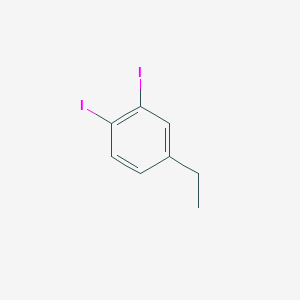


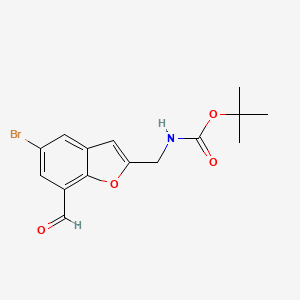
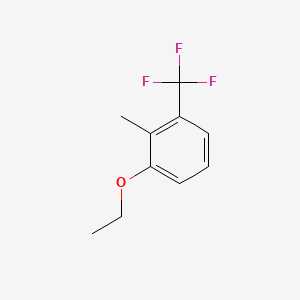
![1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B14764434.png)


